![molecular formula C15H32O7 B12588305 Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1) CAS No. 874190-22-4](/img/structure/B12588305.png)
Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1) is an organic compound known for its unique chemical structure and properties. It is also referred to as 3-(2-ethylhexyloxy)propane-1,2-diol. This compound is a colorless to pale yellow liquid with a characteristic odor. It is primarily used as a solvent and surfactant, offering thickening, moisturizing, and lubricating effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol typically involves the oxidation of propane in the presence of oxygen under high temperature and pressure conditions. The reaction can be summarized as follows: [ \text{C}_3\text{H}_8 + \text{O}_2 \rightarrow \text{C}_3\text{H}_8\text{O}_3 ]
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction is carried out in a controlled environment to optimize the reaction conditions and minimize by-products .
化学反应分析
Types of Reactions
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Typical nucleophiles include halides (Cl⁻, Br⁻) and hydroxides (OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in biochemical assays and as a stabilizer for biological samples.
Medicine: Utilized in pharmaceutical formulations for its moisturizing and stabilizing properties.
Industry: Applied in the production of cosmetics, personal care products, and industrial lubricants
作用机制
The mechanism of action of acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol involves its interaction with molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and enhancing the solubility of other substances. It also exhibits antimicrobial properties, inhibiting the growth of microorganisms by disrupting their cell membranes .
相似化合物的比较
Similar Compounds
3-(2-ethylhexyloxy)propane-1,2-diol: A similar compound with comparable properties and applications.
2-ethylhexyl acetate: Another related compound used as a solvent and in the production of various industrial products
Uniqueness
Acetic acid–3-[(2-ethylhexyl)oxy]propane-1,2-diol stands out due to its unique combination of properties, including its effectiveness as a surfactant, solvent, and antimicrobial agent. Its versatility makes it valuable in a wide range of applications, from industrial to pharmaceutical uses .
属性
CAS 编号 |
874190-22-4 |
|---|---|
分子式 |
C15H32O7 |
分子量 |
324.41 g/mol |
IUPAC 名称 |
acetic acid;3-(2-ethylhexoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H24O3.2C2H4O2/c1-3-5-6-10(4-2)8-14-9-11(13)7-12;2*1-2(3)4/h10-13H,3-9H2,1-2H3;2*1H3,(H,3,4) |
InChI 键 |
HVGUIXDDRHDKPW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COCC(CO)O.CC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




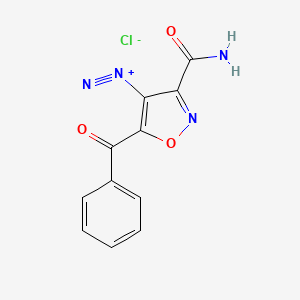
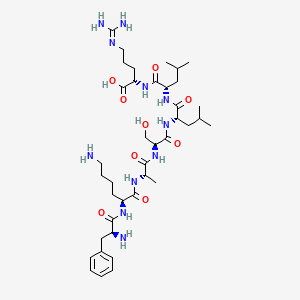
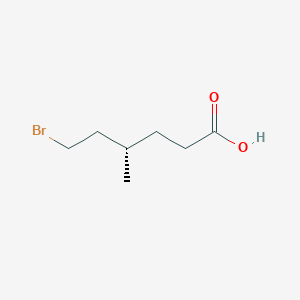
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)

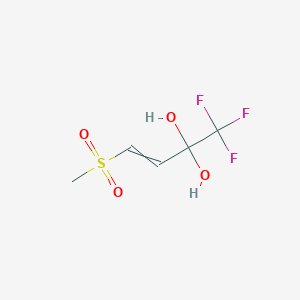
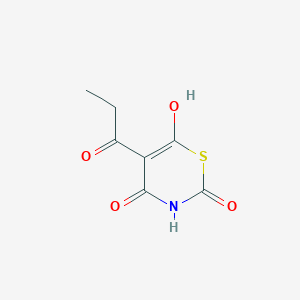
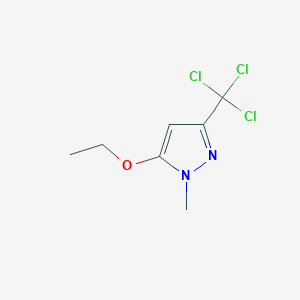
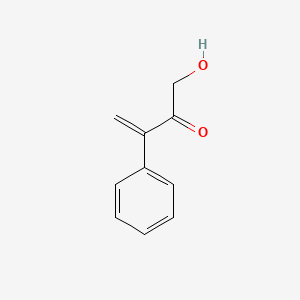
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)
